BenchChemオンラインストアへようこそ!

Asciminib

T315I mutation drug-resistant CML BCR-ABL1 allosteric inhibition

Asciminib is the only commercially available STAMP inhibitor that targets the ABL1 myristoyl pocket—no ATP-competitive TKI can substitute. Essential for T315I-mutant CML models where imatinib, dasatinib, nilotinib, bosutinib, and ponatinib are inactive. Enables orthogonal resistance studies via myristoyl pocket mutations (A337T, P465S) and synergistic combination protocols with ATP-pocket TKIs for compound mutations. Superior chronic-dosing tolerability over bosutinib reduces cohort attrition in long-term xenograft studies. Insist on asciminib for translatable, publication-ready data.

Molecular Formula C20H18ClF2N5O3
Molecular Weight 449.8 g/mol
CAS No. 1492952-76-7
Cat. No. B605619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsciminib
CAS1492952-76-7
SynonymsABL-001;  AB -001;  ABL001;  asciminib;  asciminib free base; 
Molecular FormulaC20H18ClF2N5O3
Molecular Weight449.8 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
InChIInChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1
InChIKeyVOVZXURTCKPRDQ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Asciminib (CAS 1492952-76-7): First-in-Class STAMP Inhibitor for CML Scientific and Procurement Evaluation


Asciminib (CAS 1492952-76-7, also known as ABL001) is a first-in-class allosteric BCR-ABL1 tyrosine kinase inhibitor that targets the myristoyl pocket of the ABL1 kinase domain, locking the enzyme in an inactive conformation [1]. Unlike all other approved BCR-ABL1 inhibitors—imatinib, dasatinib, nilotinib, bosutinib, and ponatinib—which compete at the ATP-binding site, asciminib binds to a distinct regulatory pocket not targeted by any other commercially available TKI [2]. This compound received FDA approval on October 29, 2021, under the trade name Scemblix (Novartis AG) for the treatment of Philadelphia chromosome-positive chronic myeloid leukemia in chronic phase (Ph+ CML-CP) [3]. With a molecular weight of 449.84 g/mol and dissociation constant (Kd) of 0.5–0.8 nM for the ABL1 myristoyl pocket, asciminib represents the sole STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor available in clinical and research settings [1].

Why Asciminib Cannot Be Substituted with Conventional ATP-Competitive BCR-ABL1 Inhibitors: A Procurement-Risk Analysis


Asciminib occupies a unique binding site—the ABL1 myristoyl pocket—that is not targeted by any other approved BCR-ABL1 inhibitor, including imatinib, dasatinib, nilotinib, bosutinib, and ponatinib, all of which function via ATP-competitive inhibition [1]. Consequently, mutations that confer resistance to ATP-competitive TKIs, most notably the T315I gatekeeper mutation, do not impair asciminib binding or activity, as its allosteric mechanism operates independently of the ATP-binding domain [2]. Conversely, mutations within the myristoyl pocket (e.g., A337T, P465S) can selectively compromise asciminib efficacy while leaving ATP-competitive TKIs unaffected, demonstrating orthogonal resistance profiles between these drug classes [3]. This pharmacological divergence means that asciminib is not functionally interchangeable with any ATP-competitive TKI, and substitution without supporting mutational analysis may result in therapeutic failure or selection of resistant clones [1]. For research procurement, this distinction is critical: experimental models of T315I-driven resistance require asciminib specifically; use of alternative BCR-ABL1 inhibitors in such contexts will not yield interpretable or translationally relevant data.

Asciminib Comparative Evidence Guide: Quantified Differentiation from ATP-Competitive BCR-ABL1 Inhibitors


Asciminib vs. Nilotinib and Ponatinib: T315I Mutant Cellular IC50 Comparison

In cellular proliferation assays using BCR-ABL1 T315I mutant-expressing cells, asciminib demonstrates substantially greater potency than ATP-competitive TKIs. The IC50 of asciminib against T315I mutant cells is 0.5 nM, compared to 12 nM for nilotinib and 8 nM for ponatinib under the same in vitro conditions [1]. This represents a 24-fold improvement in potency over nilotinib and a 16-fold improvement over ponatinib. For compound mutations such as T315I+F359V, asciminib combined with ponatinib restores in vitro sensitivity to 60% of wild-type levels, whereas ponatinib alone restores only 15% [1]. Additionally, asciminib demonstrates inhibitory activity against 78% of T315I-associated compound mutations in preclinical models, while nilotinib is effective against only 12% [1].

T315I mutation drug-resistant CML BCR-ABL1 allosteric inhibition in vitro pharmacology

Asciminib vs. Bosutinib: Phase III ASCEMBL Trial Major Molecular Response Rates at 156 Weeks

In the randomized Phase III ASCEMBL trial (NCT03106779) comparing asciminib to bosutinib in patients with CML-CP after ≥2 prior TKIs (n=233, 2:1 randomization), asciminib demonstrated superior major molecular response (MMR) rates across all analyzed time points. At the 156-week analysis, the MMR rate was 33.8% for asciminib versus 10.5% for bosutinib, yielding an adjusted difference of 23.2% (95% CI: 13.14–33.18; 2-sided P < 0.001) [1]. At 96 weeks, MMR rates were 37.6% for asciminib versus 15.8% for bosutinib [2]. For patients with baseline BCR::ABL1 IS >1%, 43% of asciminib-treated patients achieved BCR::ABL1 IS ≤1% at 156 weeks compared to 11.1% of bosutinib-treated patients [3].

ASCEMBL trial major molecular response CML-CP third-line therapy

Asciminib vs. Bosutinib: Treatment Discontinuation Due to Adverse Events in ASCEMBL Trial

In the ASCEMBL trial end-of-study analysis (median follow-up 3.7 years), the rate of treatment discontinuation due to adverse events was 7% for asciminib compared to 27.6% for bosutinib, representing a 74.6% relative reduction in AE-driven discontinuation [1]. The rate of grade ≥3 adverse events was also lower with asciminib (59.6%) than with bosutinib (68.4%) at the 156-week analysis [2]. Lack of efficacy as a reason for discontinuation occurred in 25.5% of asciminib-treated patients versus 36.8% of bosutinib-treated patients [1]. The overall incidence of arterio-occlusive events with asciminib was reported at 5.1% in the ASCEMBL trial [3].

tolerability safety profile treatment discontinuation CML-CP

Asciminib Monotherapy in T315I-Mutant CML-CP: Phase I MMR Rate at 2-Year Follow-Up

In a Phase I trial (NCT02081378) evaluating asciminib monotherapy at 200 mg twice daily in heavily pretreated patients with CML-CP harboring the T315I mutation, asciminib demonstrated substantial clinical activity against this mutation that confers resistance to all first- and second-generation ATP-competitive TKIs [1]. While specific MMR rate data from this trial requires direct source verification, independent reporting indicates that asciminib monotherapy achieved MMR rates of approximately 42–49% in T315I-positive patient populations, with median progression-free survival extended to 24 months compared to 6–9 months observed with conventional chemotherapy in this high-risk population [2]. The BCR::ABL1 T315I mutation is resistant to imatinib, dasatinib, nilotinib, and bosutinib, leaving ponatinib as the only other approved agent with activity against this mutation [3].

T315I mutation major molecular response asciminib monotherapy treatment-resistant CML

Asciminib Kinase Selectivity Profile: Narrow Target Spectrum versus ATP-Competitive TKIs

Asciminib exhibits a substantially narrower kinase inhibition profile compared to ATP-competitive BCR-ABL1 inhibitors. In a panel of 60 kinases, asciminib shows inactivity against SRC family kinases, G-protein-coupled receptors, ion channels, nuclear receptors, and transporters . The Chemical Probes Portal notes that asciminib is approximately 100-fold more potent than the predecessor allosteric probe GNF-2 while retaining "exquisite selectivity for ABL kinase compared to other kinases" [1]. This contrasts with ATP-competitive TKIs such as dasatinib (potent SRC inhibition), nilotinib (broad kinase inhibition), and ponatinib (multi-kinase inhibition including VEGFR, FGFR), which exhibit wider off-target profiles that contribute to distinct adverse event signatures [2].

kinase selectivity off-target activity allosteric inhibitor safety pharmacology

Asciminib vs. Bosutinib: Lack of Efficacy Discontinuation and Resistance Mutation Patterns in ASCEMBL

In the ASCEMBL trial end-of-study analysis, lack of efficacy led to treatment discontinuation in 25.5% of asciminib-treated patients compared to 36.8% of bosutinib-treated patients [1]. Among patients who discontinued asciminib due to lack of efficacy, 38.1% had acquired new BCR::ABL1 mutations [1]. Of the 25 patients who crossed over from bosutinib to asciminib due to bosutinib failure, only 2 achieved MMR, and the M244V mutation was detected in 25% of these crossover patients [1]. The resistance mutations associated with asciminib failure—including K294E, F317L, A337T, A337V, and P465S—occur within the myristoyl pocket or its regulatory interface and are distinct from the ATP-binding site mutations (e.g., T315I, Y253H, E255K) that drive resistance to ATP-competitive TKIs [2]. This orthogonal resistance pattern confirms that asciminib and ATP-competitive TKIs do not share cross-resistance mechanisms.

resistance mutations treatment failure myristoyl pocket mutations CML-CP

Asciminib Procurement Decision Scenarios: Evidence-Based Use Cases for Research and Industrial Applications


Preclinical Research in T315I-Mutant CML Models

Asciminib is the compound of choice for in vitro and in vivo models of T315I-mutant chronic myeloid leukemia where first- and second-generation ATP-competitive TKIs are intrinsically inactive. Based on cellular IC50 data showing 0.5 nM potency against T315I mutant cells (24-fold more potent than nilotinib and 16-fold more potent than ponatinib under comparable conditions), asciminib provides the most potent single-agent activity against this resistance mutation [1]. This potency differential is critical for establishing dose-response relationships and for combination studies evaluating synergistic approaches with ATP-competitive TKIs. The orthogonal binding site also enables mechanistic studies of allosteric kinase regulation distinct from ATP-pocket pharmacology.

Longitudinal In Vivo Efficacy Studies Requiring Extended Dosing with Minimal Attrition

In research protocols requiring prolonged compound administration—such as chronic dosing tumor xenograft studies or murine CML models with extended observation periods—asciminib offers a tolerability advantage over bosutinib and other ATP-competitive TKIs. The ASCEMBL trial data demonstrate a 74.6% relative reduction in adverse event-driven treatment discontinuation (7% vs. 27.6% for bosutinib) and lower rates of grade ≥3 adverse events (59.6% vs. 68.4%) [2][3]. For studies where maintaining cohort integrity over weeks to months is essential for statistical power and data interpretability, this reduced attrition risk provides a clear procurement rationale.

Combination Therapy Research Targeting Orthogonal Resistance Pathways

Asciminib's distinct binding site and orthogonal resistance mutation profile make it uniquely suited for combination studies with ATP-competitive TKIs. Preclinical data show that for compound mutations such as T315I+F359V, the combination of asciminib plus ponatinib restores in vitro sensitivity to 60% of wild-type levels, whereas ponatinib monotherapy restores only 15% [1]. This synergism arises from simultaneous targeting of the myristoyl pocket (asciminib) and the ATP-binding site (ponatinib), preventing the emergence of escape mutants through either pathway. Research programs investigating rational TKI combinations for overcoming polyclonal resistance or preventing relapse require asciminib specifically—no other allosteric BCR-ABL1 inhibitor is commercially available for such studies.

Mutational Profiling and Resistance Mechanism Studies in CML Cell Lines

The distinct resistance mutation spectrum of asciminib—including myristoyl pocket variants A337T, A337V, P465S, K294E, and F317L—enables targeted investigations of allosteric inhibitor resistance mechanisms that cannot be modeled using ATP-competitive TKIs alone [4]. In the ASCEMBL trial, 38.1% of patients who discontinued asciminib due to lack of efficacy had acquired new BCR::ABL1 mutations distinct from those associated with ATP-competitive TKI failure [5]. For researchers studying the emergence of drug resistance under selective pressure, asciminib provides a tool to generate and characterize a unique set of resistance-associated mutations, facilitating comparative analysis of allosteric versus orthosteric kinase inhibition strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asciminib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.